molecular formula C14H17F3O2 B8396925 Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate

Ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No. B8396925
M. Wt: 274.28 g/mol
InChI Key: JFZOOERKHAALSW-UHFFFAOYSA-N
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Patent
US09206139B2

Procedure details

Dissolve ethyl 2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoate (400 mg, 1.46 mmol) in MeOH (2 mL) and add aqueous NaOH solution (3 mL of 3 N). Heat to 80° C. and stir for 3 h. Cool to ambient temperature and acidify with 1 N HCl until pH 4. Extract with EtOAc. Combine organic extracts, wash with brine, dry over sodium sulfate, filter, and concentrate to give the title compound (272 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=1)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>CO>[CH3:1][C:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:16])([F:17])[F:18])=[CH:11][CH:10]=1)[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CC(C(=O)OCC)(CC1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc
WASH
Type
WASH
Details
Combine organic extracts, wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(=O)O)(CC1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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